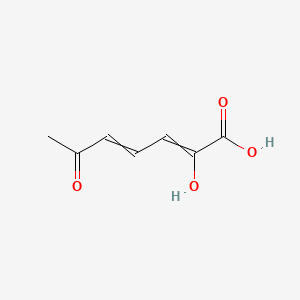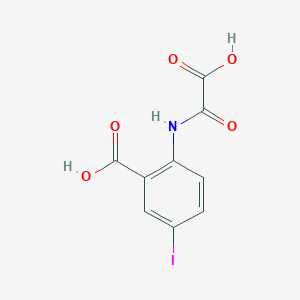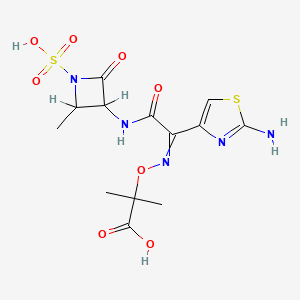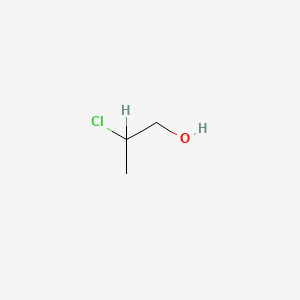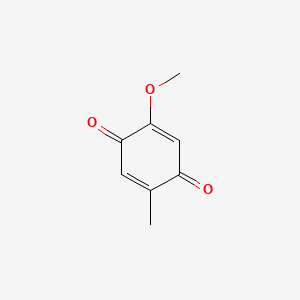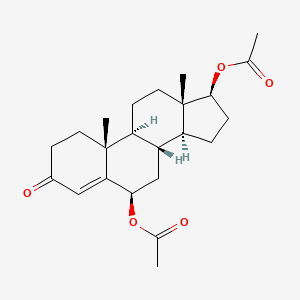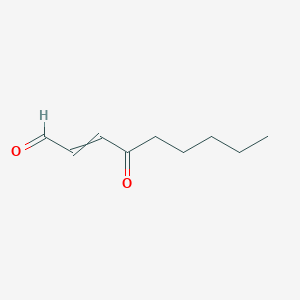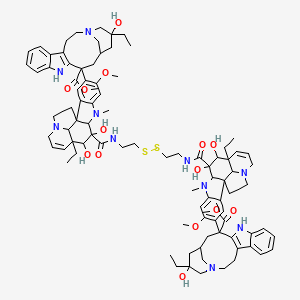
Osmium
Overview
Description
Osmium is a chemical element with the symbol Os and atomic number 76. It is a hard, brittle, bluish-white transition metal and is considered the densest naturally occurring element . This compound is part of the platinum group metals and is known for its high melting point and resistance to corrosion. It was discovered in 1803 by the English chemist Smithson Tennant .
Mechanism of Action
Target of Action
Osmium-based complexes have recently attracted significant attention as potential anticancer drugs due to their diverse cytotoxic activities . The primary targets of this compound complexes are believed to be the double bonds of unsaturated lipids . These complexes also interact with DNA, particularly at the N7 site of guanine .
Mode of Action
The this compound complex Os-KP418 undergoes a hydrolysis reaction, substituting a chloride ligand with a water molecule to produce a more reactive aquated species . This aquated species then reacts with the N7 site of guanine . The chemical reactivity of this compound complexes can be finely tuned by the choice of this compound oxidation state, the ligands, and the coordination geometry and stereochemistry .
Biochemical Pathways
This compound complexes affect several biochemical pathways. They induce mitochondria-mediated apoptosis and S-phase cell cycle arrest in cancer cells . This compound (VI) nitrido complexes selectively kill cancer stem cells over bulk tumor cells, through a combination of DNA damage and endoplasmic reticulum stress .
Pharmacokinetics
The pharmacokinetics of this compound complexes are still under investigation. One study found that the efficacy and tolerability of the this compound complex FY26 varied according to the time of administration, suggesting a role for the circadian clock in controlling expression of genes involved in glutathione synthesis . The study also found that the this compound was taken up by cancer cells predominantly in a temperature-dependent manner, indicating that energy-dependent mechanisms are important in the uptake of the drug .
Result of Action
The result of this compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . This is achieved through the disruption of mitochondrial function and the induction of S-phase cell cycle arrest . The this compound complex also causes DNA damage and endoplasmic reticulum stress, leading to the selective killing of cancer stem cells .
Action Environment
The action of this compound complexes can be influenced by environmental factors. For example, the temperature can affect the uptake of the drug by cancer cells . Furthermore, the time of administration can influence the drug’s efficacy and tolerability, suggesting a role for the circadian clock in the drug’s action .
Biochemical Analysis
Biochemical Properties
Osmium tetroxide plays a crucial role in biochemical reactions, particularly in the staining of unsaturated lipids. It interacts with various biomolecules, including fatty acids, phospholipids, and proteins. The interaction between this compound tetroxide and unsaturated lipids involves the formation of covalent bonds with the double bonds in the fatty acid chains, leading to the formation of this compound oxide . This binding is specific to unsaturated lipids, as saturated fatty acids do not show the same affinity for this compound tetroxide . Additionally, this compound tetroxide can react with proteins and phospholipids, although these interactions are less specific and result in the removal of a significant fraction of these compounds during the staining process .
Cellular Effects
This compound tetroxide has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound tetroxide to unsaturated lipids in the cell membrane can disrupt membrane integrity and fluidity, leading to changes in cell signaling and transport processes . Furthermore, this compound tetroxide can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression . These effects can ultimately impact cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound tetroxide involves its ability to form covalent bonds with unsaturated lipids and other biomolecules. This binding interaction leads to the formation of this compound oxide, which provides contrast in electron microscopy images . This compound tetroxide can also inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, the binding of this compound tetroxide to specific amino acid residues in enzymes can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound tetroxide can induce changes in gene expression by activating stress response pathways and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound tetroxide can change over time due to its stability and degradation. This compound tetroxide is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its staining efficiency . Long-term exposure to this compound tetroxide can result in cumulative effects on cellular function, including changes in membrane integrity, oxidative stress, and gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound tetroxide in experimental settings .
Dosage Effects in Animal Models
The effects of this compound tetroxide vary with different dosages in animal models. At low doses, this compound tetroxide can effectively stain tissues without causing significant toxicity . At high doses, this compound tetroxide can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve effective staining without causing adverse effects . It is essential to carefully control the dosage of this compound tetroxide in experimental settings to minimize toxicity and ensure accurate results .
Metabolic Pathways
This compound tetroxide is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, leading to changes in metabolic flux and metabolite levels . For example, this compound tetroxide can inhibit enzymes involved in fatty acid synthesis, resulting in a decrease in lipid production . Additionally, this compound tetroxide can affect the levels of metabolites such as triglycerides and phospholipids by binding to these compounds and altering their distribution within cells .
Transport and Distribution
This compound tetroxide is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound tetroxide within cells are influenced by its binding interactions with lipids and other biomolecules . For example, this compound tetroxide can accumulate in lipid-rich regions of the cell membrane, leading to localized staining and contrast in electron microscopy images .
Subcellular Localization
The subcellular localization of this compound tetroxide is primarily determined by its interactions with lipids and other biomolecules. This compound tetroxide can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound tetroxide can localize to the endoplasmic reticulum and Golgi apparatus, where it interacts with lipids and proteins involved in lipid metabolism . The activity and function of this compound tetroxide are influenced by its subcellular localization, as it can exert its effects on specific cellular processes and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Osmium can be obtained from platinum ores through a series of chemical reactions. The primary method involves dissolving the ore in aqua regia, followed by precipitation and separation processes to isolate this compound .
Industrial Production Methods: In industrial settings, this compound is often extracted as a byproduct of nickel and copper mining. The ore is treated with chlorine gas to form this compound tetroxide, which is then reduced to obtain pure this compound metal .
Types of Reactions:
Reduction: this compound tetroxide can be reduced to this compound dioxide (OsO₂) using reducing agents like hydrogen.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen at elevated temperatures to form this compound tetroxide.
Reduction: Hydrogen gas is commonly used to reduce this compound tetroxide to this compound dioxide.
Substitution: Ligands such as carbon monoxide and phosphines are used in substitution reactions to form organometallic complexes.
Major Products:
This compound Tetroxide (OsO₄): Formed by the oxidation of this compound.
This compound Dioxide (OsO₂): Formed by the reduction of this compound tetroxide.
Organometallic Complexes: Formed through substitution reactions.
Scientific Research Applications
Osmium has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ruthenium: Similar in chemical behavior and oxidation states.
Iridium: Similar in density and corrosion resistance.
Platinum: Similar in catalytic properties and industrial applications.
Osmium’s unique properties make it a valuable element in various scientific and industrial applications, despite its rarity and toxicity.
Properties
IUPAC Name |
osmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQBFIAQOQZEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Os] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064679 | |
| Record name | Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bluish-white lustrous solid; [Merck Index] Greyish or bluish-white metal or powder; [MSDSonline] | |
| Record name | Osmium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
5012 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in acids and aqua regia; attacked by fused alkalis | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
22.59 g/cu cm | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.8 Pa (mm Hg) at 3050 °C | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blue-white metal, Hard white metal | |
CAS No. |
7440-04-2 | |
| Record name | Osmium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osmium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Osmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E7M255OPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
3033 °C, Osmium has the highest specific gravity and melting point of the platinum group metals; metallurgically unworkable | |
| Record name | OSMIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

